Bienvenue dans la boutique en ligne BenchChem!

SCH772984

structural biology kinase inhibitor design binding kinetics

SCH772984 is the superior tool compound for sustained ERK pathway inhibition. Unlike catalytic-only inhibitors (VX-11e) or those exhibiting time-dependent reactivation (ulixertinib, PD0325901, LY3214996), its novel binding mode to an inactive ERK conformation enables prolonged target suppression (96h) and blocks MEK-mediated ERK phosphorylation. This dual mechanism ensures consistent cellular activity in BRAF/MEK inhibitor-resistant and NRAS-mutant models, preventing experimental artifacts. Choose SCH772984 for reliable resistance emergence studies and clean pharmacodynamic windows.

Molecular Formula C33H33N9O2
Molecular Weight 587.7 g/mol
Cat. No. B15603729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH772984
Molecular FormulaC33H33N9O2
Molecular Weight587.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1
InChIKeyHDAJDNHIBCDLQF-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCH772984: ERK1/2 Inhibitor with Unique Binding Mode – Research Procurement & Selection Guide


SCH772984 is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) with in vitro IC50 values of 4 nM (ERK1) and 1 nM (ERK2) [1]. Unlike conventional type I kinase inhibitors, SCH772984 binds to a previously unknown pocket in inactive ERK1/2 created by an outward tilt of helix αC and an inactive conformation of the phosphate-binding loop, resulting in slow binding kinetics [2]. The compound effectively suppresses MAPK pathway signaling and cell proliferation in tumor models harboring BRAF, NRAS, or KRAS mutations, including those with acquired resistance to BRAF and MEK inhibitors [3].

Why SCH772984 Cannot Be Replaced by Generic ERK Inhibitors: Key Differentiators for Assay Reproducibility


ERK inhibitors are mechanistically heterogeneous. SCH772984 exerts a dual mechanism of action—it inhibits both the catalytic activity of ERK1/2 and its activating phosphorylation by MEK—a property absent in widely used alternatives such as VX-11e [1]. Its unique binding pocket also confers a distinctive kinase selectivity fingerprint and slow association kinetics that influence cellular pharmacodynamics [2]. Critically, in head-to-head studies, inhibitors like PD0325901, LY3214996, and ulixertinib undergo time-dependent ERK1/2 reactivation in specific cell lines, while SCH772984 maintains sustained pathway suppression [3]. Direct substitution without verifying these parameters leads to experimental artifacts, particularly in resistance modeling and off-target cross-talk studies.

SCH772984: Quantitative Comparative Evidence for Informed Compound Selection


Unique Binding Pocket in ERK1/2 vs. Canonical Type I Binding Mode in Off-Target Kinases

SCH772984 induces a previously unknown binding pocket in ERK1 and ERK2, formed by an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC. This pocket accommodates the piperazine-phenyl-pyrimidine decoration of SCH772984 and is not observed with any other ERK inhibitor [1]. In contrast, SCH772984 bound to the off-target kinases haspin and JNK1 adopts two canonical but distinct type I binding modes, demonstrating that the unique pocket is specific to its intended targets [1]. The novel binding mode is associated with slow association kinetics, resulting in prolonged on-target activity in cell-based assays [1]. Dissociation rate constants measured by SPR show koff = 1.1 h⁻¹ for SCH772984 versus 0.2 h⁻¹ for Vertex-11e (VX-11e), reflecting different kinetic profiles despite both being slow-dissociating inhibitors [2].

structural biology kinase inhibitor design binding kinetics

Kinase Selectivity: Only 7/300 Kinases Inhibited >50% at 1 µM

SCH772984 was profiled against a panel of 300 human kinases; only 7 kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK) showed greater than 50% inhibition at 1 µM concentration [1]. This equates to a selectivity score of 2.3% (7/300), which is among the most stringent kinase selectivity profiles reported for an ERK inhibitor at this concentration threshold. By comparison, the clinical ERK inhibitor ulixertinib (BVD-523) was counter-screened against a panel of 75 kinases [2], while VX-11e shows >200-fold selectivity over a smaller panel ; neither provides the breadth of publicly available 300-kinase profiling data that SCH772984 offers.

kinase selectivity off-target profiling chemical probe validation

Dual Mechanism of ERK Inhibition: Catalytic Activity Plus Blockade of MEK-Mediated Phosphorylation

SCH772984 uniquely inhibits both the catalytic activity of ERK1/2 and its activating phosphorylation by MEK kinase, a dual mechanism demonstrated at 100 nM concentration [1]. In contrast, the ERK inhibitor VX-11e (VTX-11e) only blocks ERK catalytic activity but does not prevent MEK-mediated phosphorylation of ERK, leading to accumulation of phosphorylated ERK and potential pathway reactivation [1]. SCH772984 at 2 µM successfully inhibited ERK and RSK phosphorylation in tumor cells resistant to combined BRAF/MEK inhibitor therapy (10 µM PLX4032 + 1 µM trametinib), whereas the RAF/MEK inhibitor combination failed [1].

ERK signaling dual-mechanism inhibitor phosphorylation blockade

Sustained ERK Pathway Suppression vs. Time-Dependent Reactivation by Ulixertinib and LY3214996

In a systematic comparison of five ERK inhibitors (SCH772984, ravoxertinib, LY3214996, ulixertinib, VX-11e) and one MEK inhibitor (PD0325901) across four cell lines, PD0325901, LY3214996, and ulixertinib exhibited time-dependent ERK1/2 reactivation over 96 hours of treatment in H1299 and HCT-116 cells, indicating loss of target engagement [1]. In contrast, SCH772984 maintained stable ERK pathway suppression without detectable reactivation in these same cell lines under identical conditions (50-100 nM, continuous exposure) [1]. Additionally, cells that became resistant to PD0325901 due to ERK reactivation remained sensitive to ulixertinib, further emphasizing inhibitor-specific resistance dynamics [1].

ERK reactivation cell-type selectivity inhibitor dynamics

Cellular Potency in BRAF vs. RAS-Mutant Cancer Lines Compared to Vemurafenib

SCH772984 was tested in a panel of 50 melanoma cell lines, with sensitivity stratified as: IC50 < 1 µM (sensitive), 1-2 µM (intermediate), and >2 µM (resistant). Among 21 BRAF-mutant melanomas, 15 (71%) were sensitive to SCH772984, including 4 lines with innate vemurafenib resistance [1]. Crucially, 11 of 14 (78%) NRAS-mutant melanomas and 5 of 7 (71%) wild-type melanomas were also sensitive, while vemurafenib has no activity in NRAS-mutant or wild-type melanomas [1]. In a broader cell line panel, SCH772984 exhibits EC50 values below 500 nM in approximately 88% of BRAF-mutant (n=25) and 49% of RAS-mutant (n=35) tumor lines [2]. The combination of SCH772984 and vemurafenib was synergistic and significantly delayed onset of acquired resistance in long-term in vitro assays [1].

melanoma cell panel BRAF mutant NRAS mutant cancer pharmacology

SCH772984: Optimal Research Application Scenarios Based on Verified Comparative Evidence


Overcoming Acquired Resistance to BRAF and MEK Inhibitors

SCH772984 is the superior tool compound for modeling ERK-dependent acquired resistance. It effectively suppresses ERK phosphorylation and downstream RSK signaling at 2 µM in tumor cells resistant to the combination of the BRAF inhibitor PLX4032 (10 µM) and the MEK inhibitor trametinib (1 µM), which completely fail in these models [1]. Additionally, SCH772984 potently inhibits cell proliferation in BRAF/MEK inhibitor-resistant cell lines, a property not consistently observed with catalytic-only ERK inhibitors such as VX-11e [2].

Studying ERK Signaling in NRAS-Mutant and Wild-Type Melanoma

SCH772984 demonstrates broad cellular activity independent of BRAF mutation status, with IC50 < 1 µM in 78% of NRAS-mutant and 71% of wild-type melanoma lines—genotypes for which BRAF inhibitors like vemurafenib have zero efficacy [1]. This makes SCH772984 the compound of choice for investigating ERK pathway biology and therapeutic hypotheses in NRAS-driven and RAS-WT melanoma models where upstream inhibitors are ineffective [2].

Structural Biology of Kinase Inhibitor-Induced Conformational States

The unique binding mode of SCH772984—inducing an inactive P-loop conformation and outward helix αC tilt—provides an irreplaceable crystallographic tool for studying kinase conformational plasticity. The complex structures of SCH772984 with ERK1 (PDB: 4QTB) and ERK2 (PDB: 4QTA) reveal a novel binding pocket not observed with any other ERK inhibitor [1]. Researchers studying structure-activity relationships for type I½ or allosteric kinase inhibitors rely on SCH772984 as a reference ligand for this unique pharmacophore geometry [2].

Long-Term In Vitro Resistance Emergence Studies

For experiments requiring sustained ERK pathway inhibition over multiple days, SCH772984 is the preferred compound. Unlike ulixertinib, PD0325901, and LY3214996—all of which exhibit time-dependent ERK reactivation within 24-96 hours—SCH772984 maintains stable target suppression throughout extended treatment durations (50-100 nM, 96 h) in H1299, HCT-116, and SH-SY5Y cells [1]. This provides a clean pharmacological window for resistance emergence experiments without the confound of drug-specific pathway rebound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH772984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.